

Structure-Activity Relationship of 3-(4-Bromophenyl)-3-oxopropanenitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B1269170

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various compound classes derived from the parent structure, **3-(4-Bromophenyl)-3-oxopropanenitrile**. The derivatives discussed herein have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity Data

The biological activities of various derivatives are summarized below. The data highlights the impact of structural modifications on the potency and selectivity of these compounds.

Antibacterial Activity

A series of 3-(4-halophenyl)-3-oxopropanal derivatives, closely related to the core structure, have demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy.

Compound ID	R Group Modification	Test Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
7	mono-methoxyamine	Staphylococcus aureus	<16	Houttuynin	-
15	(not specified)	Staphylococcus aureus	<16	Levofloxacin	-
16	(not specified)	Staphylococcus aureus	<16	-	-
7	mono-methoxyamine	MRSA	Potent	Houttuynin	Less Potent
15	(not specified)	MRSA	Potent	Levofloxacin	Less Potent
16	(not specified)	MRSA	Potent	-	-

Data sourced from a study on 3-(4-halophenyl)-3-oxopropanal derivatives, which are structurally analogous to derivatives of **3-(4-Bromophenyl)-3-oxopropanenitrile**.[\[1\]](#)

Anticancer and EGFR Kinase Inhibitory Activity

Quinoline-oxadiazole derivatives incorporating a 4-bromophenyl moiety have been evaluated for their antiproliferative and enzyme inhibitory activities.

Compound ID	Cancer Cell Line	IC50 (µg/mL)	Reference Compound	IC50 (µg/mL)
8c	HepG2	-	Erlotinib	0.308
12d	HepG2	-	Erlotinib	0.308
7-17e (range)	HepG2	0.137–0.332	Erlotinib	0.308
7-17e (range)	MCF-7	0.164–0.583	Erlotinib	0.512

Compound ID	Enzyme Target	IC50 (µM)	Reference Compound	IC50 (µM)
8c	EGFR Tyrosine Kinase	0.14	Lapatinib	0.12
12d	EGFR Tyrosine Kinase	0.18	Lapatinib	0.12

Data from a study on quinoline-oxadiazole derivatives.[2]

Anti-inflammatory Activity

Derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have been assessed for their anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

Compound ID	% Inhibition of Paw Edema	Reference Compound	% Inhibition of Paw Edema
21c	59.5	Indomethacin	64.3
21i	61.9	Indomethacin	64.3
21a-n (range)	33 - 62	Indomethacin	64.3

Data from a review on 1,3,4-oxadiazoles.[3]

Experimental Protocols

Synthesis of 3-(4-halophenyl)-3-oxopropanal Derivatives[1]

A series of 3-(4-halophenyl)-3-oxopropanal derivatives were synthesized. The general procedure involved the reaction of a substituted acetophenone with an appropriate reagent to yield the corresponding propanal derivative. Further modifications, such as the introduction of mono-methoxyamine or ethoxyamine moieties, were carried out to generate the final compounds.

In Vitro Antibacterial Activity Assay[1]

The antibacterial activities of the synthesized compounds were evaluated in vitro against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli* and *Pseudomonas aeruginosa*) bacteria. The minimal inhibitory concentration (MIC) was determined using a standard broth microdilution method. The activities were compared against well-known antibacterial agents, Houttuynin and Levofloxacin. The antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) was also investigated for selected potent compounds.

In Vitro Antiproliferative Activity Assay[2]

The antiproliferative activity of quinoline-oxadiazole derivatives was assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines. The IC50 values were determined using a standard MTT assay. Erlotinib was used as a positive control.

EGFR Tyrosine Kinase Inhibition Assay[2]

The inhibitory potential of the most prominent candidates against EGFR tyrosine kinase was determined. The assay measured the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. Lapatinib was used as a reference inhibitor.

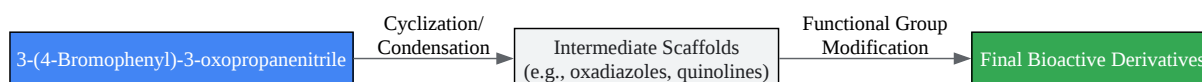
In Vivo Anti-inflammatory Activity Assay[3]

The anti-inflammatory effect of 1,3,4-oxadiazole derivatives was evaluated in vivo in rats using the carrageenan-induced paw swelling model. The percentage inhibition of paw edema was

calculated and compared with the standard anti-inflammatory drug, Indomethacin, administered at the same dose (20 mg/kg body weight).

Visualizations

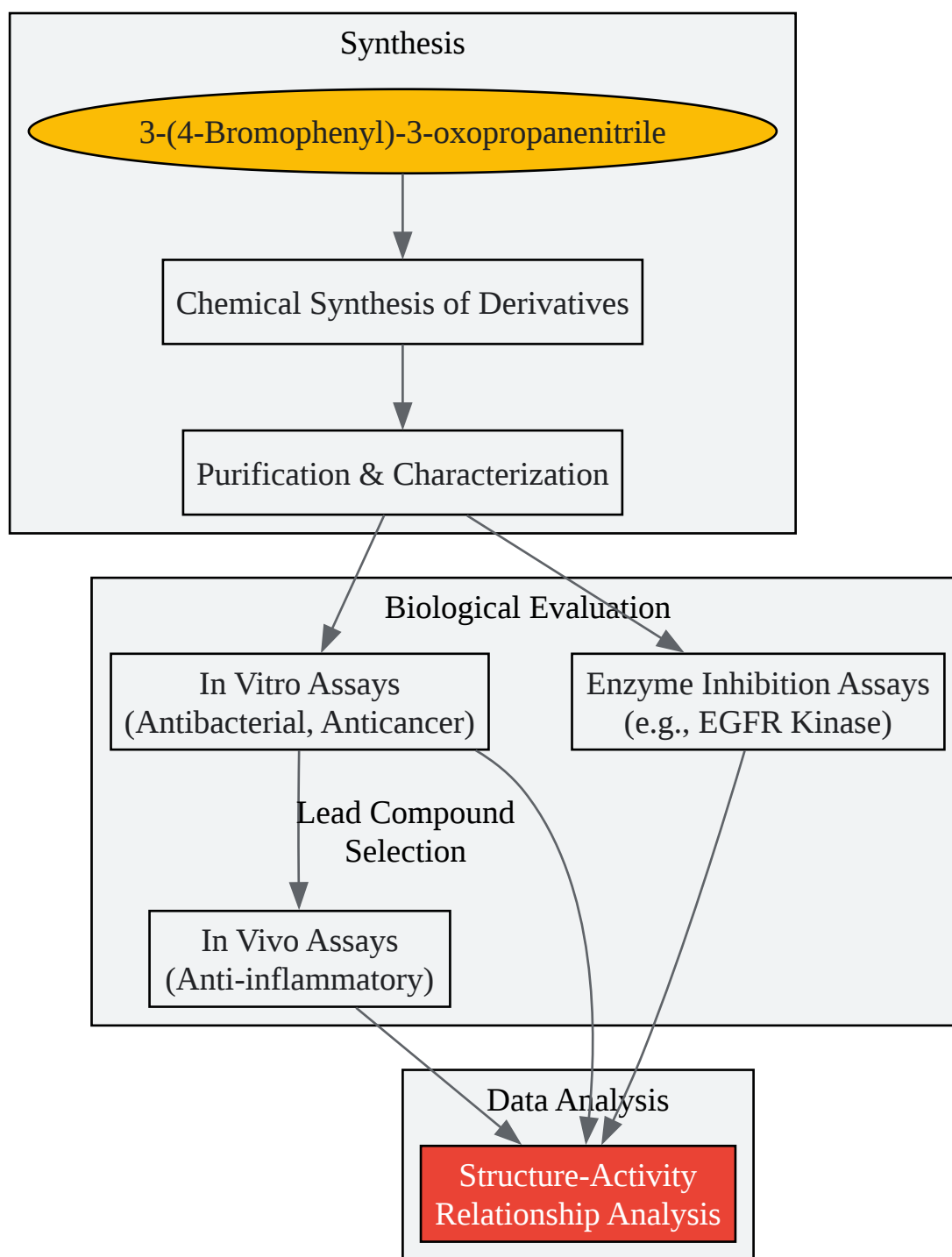
General Synthetic Pathway for Bioactive Derivatives



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Caption: General synthetic route from the core structure to bioactive derivatives.

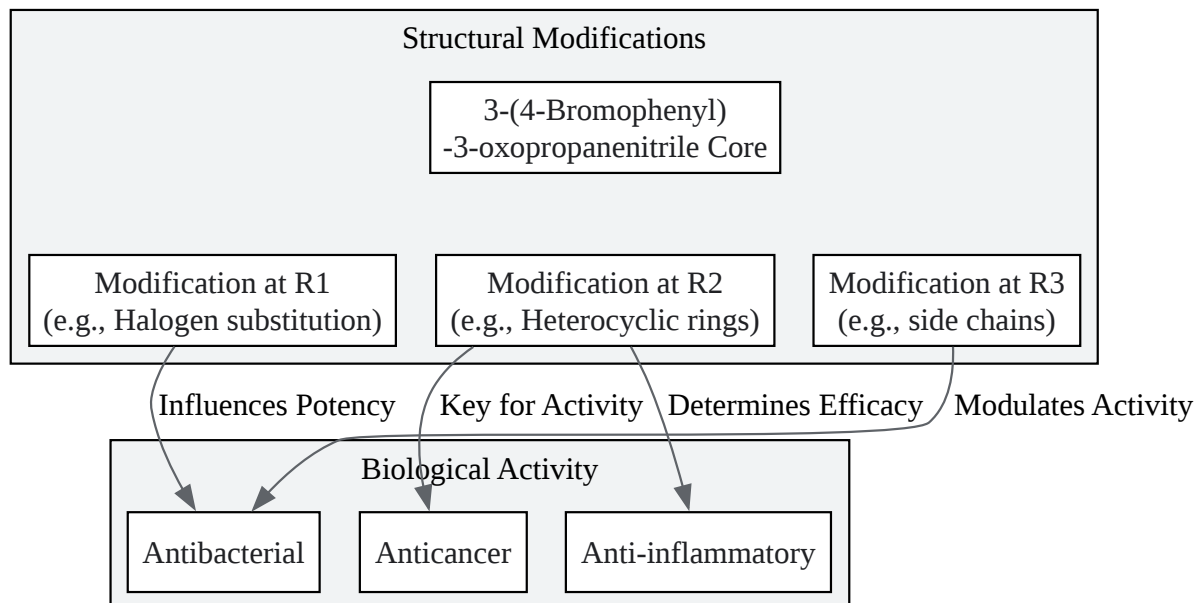
Experimental Workflow for Biological Evaluation



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Caption: Workflow from synthesis to structure-activity relationship analysis.

Structure-Activity Relationship Logic



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Caption: Key structural modifications influencing different biological activities.

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References

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